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Compound of Interest

Compound Name:
3-Methoxypyridine-2-sulfonyl

fluoride

CAS No.: 2229205-97-2

Cat. No.: B2378018

Get Quote

Executive Summary
3-Methoxypyridine-2-sulfonyl fluoride (3-MP2SF) is a specialized covalent probe belonging

to the Sulfur-Fluoride Exchange (SuFEx) class of reagents. Unlike traditional sulfonyl chlorides,

which are prone to rapid hydrolysis, 3-MP2SF exhibits "context-dependent reactivity." It

remains stable in aqueous buffer but reacts rapidly upon specific binding within a protein

pocket, targeting nucleophilic side chains (Tyrosine, Lysine, Serine, Histidine).

This guide details the protocol for using 3-MP2SF to assess the ligandability of protein targets.

By covalently labeling cryptic pockets, researchers can identify druggable sites that are

invisible to reversible binders.

Mechanism of Action
The utility of 3-MP2SF relies on the unique electronic properties of the pyridine core combined

with the SuFEx warhead.
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Warhead Stability: The sulfonyl fluoride (–SO₂F) bond is strong and resistant to reduction

and nonspecific hydrolysis.

Activation: The electron-deficient pyridine ring (specifically at the 2-position) activates the

sulfonyl group, making it sufficiently electrophilic to react with proximal nucleophiles only

when stabilized by non-covalent interactions (the "binding first" principle).

Selectivity: The 3-methoxy group provides steric and electronic tuning, directing the probe to

pockets that can accommodate its specific shape, thereby differentiating it from generic

benzenesulfonyl fluorides.

Reaction Pathway
The probe undergoes a nucleophilic substitution at the sulfur atom, releasing fluoride.
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Figure 1: Mechanism of SuFEx-mediated protein labeling. The reaction is driven by local

environment effects (pKa perturbation) rather than intrinsic high reactivity.

Experimental Protocol: Covalent Fragment
Screening
This protocol describes the workflow for incubating purified protein with 3-MP2SF and

analyzing the modification via LC-MS/MS.

Materials Required[1][2][3][4][5][6]
Probe: 3-Methoxypyridine-2-sulfonyl fluoride (100 mM stock in anhydrous DMSO).
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Protein: Purified target protein (>90% purity), 10–50 µM in buffer.

Buffer: 50 mM HEPES or PBS, pH 7.4–8.0 (Avoid Tris or buffers with primary amines if

possible, though SFs are generally compatible).

Quench: 5% Formic Acid or Ammonium Bicarbonate (excess).

Digestion: Trypsin/Lys-C mix (Mass Spec Grade).

Step-by-Step Methodology
Phase 1: Labeling Reaction

Preparation: Dilute the protein to 10 µM in the reaction buffer.

Incubation: Add 3-MP2SF to a final concentration of 100 µM (10-fold molar excess).

Control: Prepare a "DMSO only" vehicle control.

Note: Keep DMSO concentration <2% to avoid protein denaturation.

Time Course: Incubate at Room Temperature (25°C) for 1 to 4 hours.

Optimization: For initial screening, take aliquots at 1h, 4h, and 24h to determine reaction

kinetics.

Quench: Stop the reaction.

For Intact Mass Analysis: Add Formic Acid to 0.5% final concentration.

For Peptide Mapping: Proceed directly to denaturation/reduction.

Phase 2: Sample Processing for MS
Denaturation: Add Urea (final 8M) or Guanidine HCl (6M) to unfold the protein.

Reduction/Alkylation:

Add DTT (5 mM, 30 min, 56°C).
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Add Iodoacetamide (15 mM, 20 min, dark) to cap cysteines.

Digestion: Dilute Urea to <2M using 50 mM Ammonium Bicarbonate. Add Trypsin (1:50

enzyme:protein ratio). Incubate overnight at 37°C.

Desalting: Clean up peptides using C18 ZipTips or SPE columns.

Phase 3: LC-MS/MS Analysis
Instrument: Q-Exactive, Orbitrap, or equivalent high-resolution MS.

Gradient: 60-minute linear gradient (5-35% Acetonitrile with 0.1% Formic Acid).

Search Parameters: See Data Analysis section.

Data Analysis & Interpretation
Mass Shift Calculation
To identify the modified residue, you must search for a specific variable modification in your

proteomics software (e.g., MaxQuant, Proteome Discoverer).

Parameter Value

Probe Formula C₆H₆FNO₃S

Probe MW 191.18 Da

Leaving Group Fluoride (F) = 18.998 Da

Added Moiety 3-methoxypyridine-2-sulfonyl

Delta Mass (Δm) +172.1824 Da

Target Residues Tyr (Y), Lys (K), His (H), Ser (S)

Interpretation Logic
Intact Mass Check: Look for a mass shift of +172 Da on the whole protein.

0 shifts: No binding/reaction.
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1 shift: Specific mono-labeling (Ideal result).

>3 shifts: Non-specific surface labeling (Probe concentration too high or protein unfolded).

Peptide Mapping: Locate the peptide carrying the +172.18 Da modification.

Validation: Check the MS2 fragmentation spectrum. The modification should be stable on

the precursor; however, sulfonyl adducts can sometimes undergo neutral loss.

Structural Mapping: Map the modified residue onto the PDB structure.

If the residue is in a known pocket, you have validated a covalent binder.

If the residue is in a cryptic site, you have discovered a new allosteric pocket.

Workflow Visualization
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Figure 2: Experimental workflow for covalent ligandability profiling.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

No Labeling Observed Probe hydrolysis or low affinity.

Verify probe integrity by NMR.

Increase pH to 8.0 to activate

nucleophiles (especially

Tyr/Lys).

Precipitation Probe insolubility.

Ensure DMSO < 2%. Dilute

probe slowly into vortexing

protein solution.

Too Many Modifications "Swarming" effect.

Reduce probe concentration

(try 1:1 or 1:2 ratio). Reduce

incubation time to 30 mins.

Missed Cleavage
Lysine modification blocks

Trypsin.

Use Chymotrypsin or Glu-C for

complementary digestion

mapping.
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ligandability-profiling-using-3-methoxypyridine-2-sulfonyl-fluoride-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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